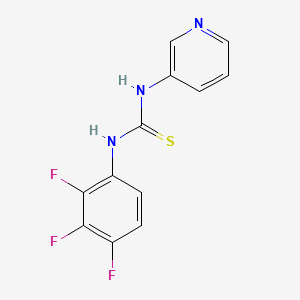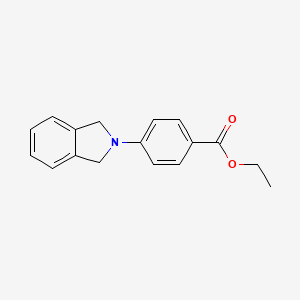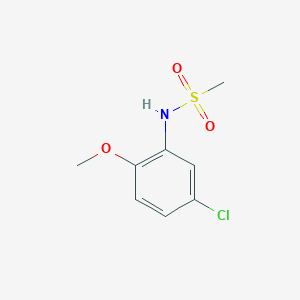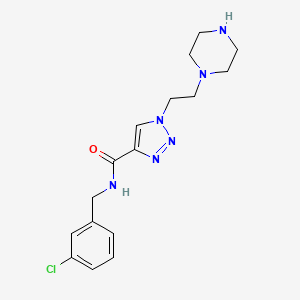
N-3-pyridinyl-N'-(2,3,4-trifluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiourea derivatives, including those similar to "N-3-pyridinyl-N'-(2,3,4-trifluorophenyl)thiourea," involves various chemical reactions that allow for the creation of complex structures. For example, the synthesis of a new compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was reported through specific reactions that involve the use of FT-IR, 1H-NMR, and mass spectrophotometry for structure elucidation (Mushtaque et al., 2016).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by their planar conformations and the potential for hydrogen bonding, which plays a significant role in their chemical behavior. For instance, the molecular structure of a related compound, 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea, shows a nearly planar conformation in the solid state, highlighting the structural characteristics of these compounds (Huadong Yue et al., 2008).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions that contribute to their diverse properties. For example, hypervalent iodine promoted the regioselective oxidative C–H functionalization, leading to the synthesis of biologically potent thiourea derivatives. This showcases the reactive nature and the potential of thiourea compounds in chemical synthesis (A. Mariappan et al., 2016).
Physical Properties Analysis
Thiourea derivatives exhibit unique physical properties, including thermal stability and crystalline structures. For example, the structural and spectral studies of N-(2-pyridyl)-N′-tolylthioureas provided insight into their crystalline structure, intramolecular hydrogen bonding, and their effects on physical properties (J. Valdés-Martínez et al., 1999).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, such as reactivity and binding affinity, are influenced by their molecular structure. For instance, the study of synthesis, characterization, and quantum chemical analyses of a thiourea derivative revealed insights into its conformation, reactivity, and DNA-binding properties, demonstrating the compound's chemical behavior (Md Mushtaque et al., 2017).
Aplicaciones Científicas De Investigación
Chemosensor Development
N-3-pyridinyl-N'-(2,3,4-trifluorophenyl)thiourea, as a derivative of thiourea, plays a pivotal role in the development of chemosensors. These chemosensors are designed for highly sensitive, selective, and simple detection of various anions and neutral analytes in biological, environmental, and agricultural samples. The nucleophilic properties of thiourea derivatives, due to their S- and N- atoms, enable them to establish inter- and intramolecular hydrogen bonding. This makes them excellent candidates for designing organic fluorescent and colorimetric sensors aimed at detecting a wide range of analytes, including environmental pollutants and biological molecules (Al-Saidi & Khan, 2022).
Coordination Chemistry and Biological Applications
N-3-pyridinyl-N'-(2,3,4-trifluorophenyl)thiourea, through its role in the chemistry of thiourea derivatives, finds extensive applications in coordination chemistry. These compounds, due to their ability to engage in intra- and intermolecular hydrogen bonding, serve as ligands forming complexes with transition metals. Such complexes have been explored for their potential biological applications, showcasing the versatility of thiourea derivatives in creating novel therapeutic agents and in the field of medicinal chemistry (Saeed, Flörke, & Erben, 2014).
Mecanismo De Acción
Direcciones Futuras
The future directions for “N-3-pyridinyl-N’-(2,3,4-trifluorophenyl)thiourea” and similar compounds involve further exploration of their applications in the agrochemical and pharmaceutical industries . The unique properties of these compounds make them promising candidates for the development of new agrochemicals and pharmaceuticals .
Propiedades
IUPAC Name |
1-pyridin-3-yl-3-(2,3,4-trifluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3S/c13-8-3-4-9(11(15)10(8)14)18-12(19)17-7-2-1-5-16-6-7/h1-6H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONRERSWJNPGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Pyridin-3-yl-3-(2,3,4-trifluorophenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)


![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)

![4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline](/img/structure/B5560539.png)
![4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5560544.png)

![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)
![8-mercapto-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5560560.png)
![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)